N4-乙酰胞嘧啶

描述

AC-4 is a photoswitchable TRPV1 channel blocker.

科学研究应用

在癌症进展中的作用

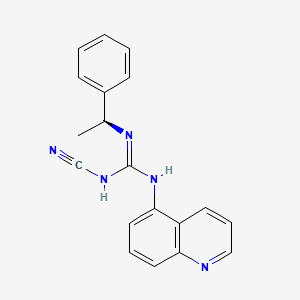

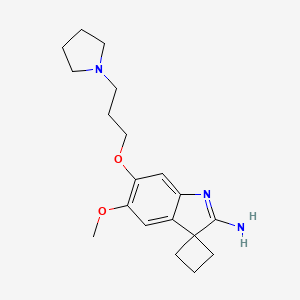

N4-乙酰胞嘧啶,也称为 AC-4,是一种高度保守的化学修饰,广泛存在于真核和原核生物的 RNA 中,例如 tRNA、rRNA 和 mRNA {svg_1}. 这种修饰与多种人类疾病,尤其是癌症密切相关 {svg_2}. 它参与了肿瘤的发生、发展、预后和药物治疗 {svg_3}.

早期肿瘤诊断和预后预测的生物标志物

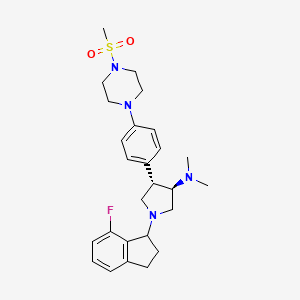

N4-乙酰胞嘧啶已被提出作为早期肿瘤诊断和预后预测的新型生物标志物 {svg_4}. 它的存在和水平可以提供有关疾病状态和进展的宝贵信息 {svg_5}.

肿瘤治疗的目标

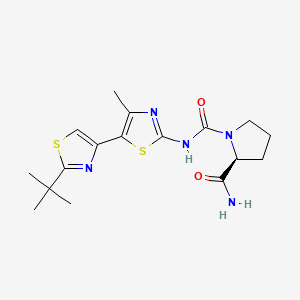

由于其与癌症的密切关系,N4-乙酰胞嘧啶正在被研究作为肿瘤治疗的潜在靶点 {svg_6}. 通过了解和操控 N4-乙酰胞嘧啶的作用机制,可以开发新的治疗策略 {svg_7}.

在翻译调控中的作用

mRNA 编码序列中 N4-乙酰胞嘧啶的存在强烈刺激翻译延伸,而 5'UTR 中的修饰调节翻译起始 {svg_8}. 这表明 N4-乙酰胞嘧啶在蛋白质合成调控中起着至关重要的作用 {svg_9}.

在表观遗传修饰中的作用

N4-乙酰胞嘧啶是表观遗传修饰的一部分,通过转录后修饰影响 RNA 结构和功能 {svg_10}. 这些修饰代表了一种新的基因表达转录后调控机制 {svg_11}.

在遥感和科学研究中的作用

虽然与化学化合物 N4-乙酰胞嘧啶没有直接关系,但“AC-4”一词也用于遥感和科学研究中无人机系统 (UAS) 的背景下 {svg_12}. 这些系统发展迅速,并已开始在民用用户中找到应用,用于地球传感侦察和科学数据收集 {svg_13}.

作用机制

- The catalytic activity responsible for ac4C formation is attributed to N-acetyltransferase 10 (NAT10), which is the sole protein known to produce ac4C .

- The acetylation of RNA by NAT10 influences RNA stability and translation. For example, NAT10 acetylates rRNA, tRNA, and mRNA, affecting their functions .

- The exact depth of understanding regarding the “writer,” “reader,” and “eraser” aspects of ac4C function is still developing, but scientists have identified NAT10’s role in various diseases .

- The affected pathways include RNA splicing, maturation, transport, and translation. By modifying RNA, AC-4 impacts gene expression and cellular function .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

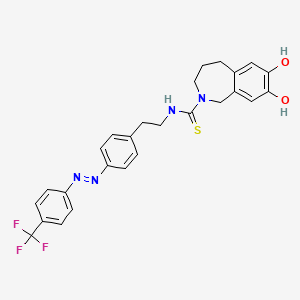

7,8-dihydroxy-N-[2-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPZFJSJZPCWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)

![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)

![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)